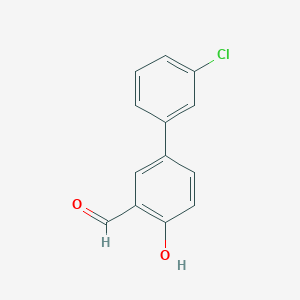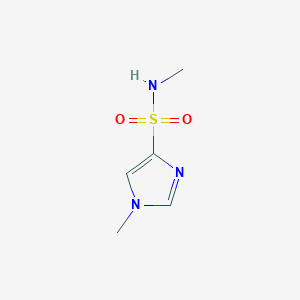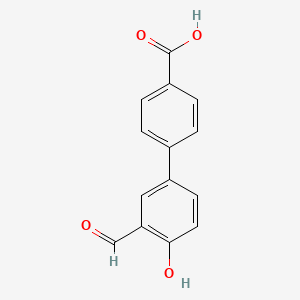
4-(3-Chlorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-2-formylphenol, 95% (4-CPF) is a chemical compound found in a variety of sources, including plants, animals, and microorganisms. It is a member of the phenol family and has a variety of applications in scientific research. 4-CPF is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology, as it has been shown to have a range of biochemical and physiological effects.
科学研究应用
4-(3-Chlorophenyl)-2-formylphenol, 95% has a variety of scientific research applications, including its use as a model compound for studying the structure and function of proteins, as a tool for studying the effects of oxidative stress, and as a tool for studying the effects of environmental pollutants. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been used to study the pharmacological effects of drugs, the effects of hormones on cells, and the effects of environmental pollutants on living organisms.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-2-formylphenol, 95% is not fully understood, but it is believed to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to interact with the cytochrome P450 enzyme system, which is involved in drug metabolism.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, to increase the production of reactive oxygen species, to induce apoptosis in cells, and to modulate the expression of genes involved in cell growth and differentiation. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
The use of 4-(3-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages, including its relatively low cost, its stability in aqueous solution, and its availability in a variety of concentrations. However, there are also some limitations to its use, including its potential toxicity and the fact that it is a relatively new compound and therefore its effects may not be fully understood.
未来方向
There are a number of potential future directions for 4-(3-Chlorophenyl)-2-formylphenol, 95% research. These include further studies on its mechanism of action, its effects on drug metabolism, its effects on gene expression, and its potential therapeutic applications. In addition, further studies could be conducted to determine the optimal conditions for its synthesis, as well as its potential toxicity and side effects. Finally, further studies could be conducted to evaluate the potential for 4-(3-Chlorophenyl)-2-formylphenol, 95% to be used as a biomarker for environmental pollutants.
合成方法
4-(3-Chlorophenyl)-2-formylphenol, 95% can be synthesized through a variety of methods, including the following: the reaction of 3-chloro-2-hydroxybenzaldehyde with formic acid in the presence of a strong acid catalyst; the reaction of 3-chloro-2-hydroxybenzaldehyde with formaldehyde in the presence of a strong base catalyst; and the reaction of 3-chloro-2-hydroxybenzaldehyde with formic acid in the presence of a strong base catalyst. The reaction conditions for each method vary, and the yields for each method also vary.
属性
IUPAC Name |
5-(3-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEDBUQRCIEKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602396 |
Source


|
| Record name | 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
893737-49-0 |
Source


|
| Record name | 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
